3-(4-Isopropylbenzyl)azetidin-3-ol
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Overview
Description
3-(4-Isopropylbenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)azetidin-3-ol typically involves the reaction of 4-isopropylbenzylamine with an appropriate azetidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic attack on the azetidinone ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Isopropylbenzyl)azetidin-3-one, while nucleophilic substitution can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(4-Isopropylbenzyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azetidine ring’s strain and reactivity play a crucial role in its ability to interact with these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less steric hindrance.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-(4-Isopropylbenzyl)azetidin-3-ol is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it a valuable scaffold for designing new molecules with tailored properties for various applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-13(15)8-14-9-13/h3-6,10,14-15H,7-9H2,1-2H3 |
InChI Key |
LGPCTDXZEUZELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2(CNC2)O |
Origin of Product |
United States |
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